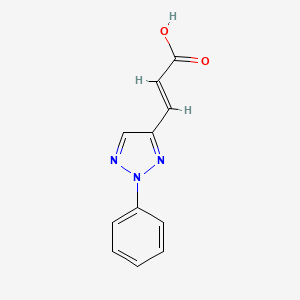

3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid

Description

Contextualization of 1,2,3-Triazoles as Versatile Heterocyclic Scaffolds in Organic Synthesis

The 1,2,3-triazole ring, a five-membered heterocycle containing three adjacent nitrogen atoms, is a highly stable and versatile building block in organic synthesis. sapub.org Its prominence has surged with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. scielo.org.mx This robust synthetic accessibility has facilitated their incorporation into a wide array of molecular architectures.

1,2,3-triazoles are known for their exceptional chemical stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. sapub.org This stability makes them reliable linkers in complex molecular assemblies. Furthermore, the triazole ring possesses a significant dipole moment and the ability to participate in hydrogen bonding, which can influence the physicochemical properties and biological activity of the parent molecule. nih.gov These attributes have led to their widespread application in medicinal chemistry, materials science, and as ligands in coordination chemistry. mdpi.com

Significance of Acrylic Acid Moieties in Functional Material Design and Chemical Transformations

Acrylic acid (prop-2-enoic acid) and its derivatives are fundamental components in the field of polymer chemistry and materials science. The defining feature of an acrylic acid moiety is the vinyl group directly attached to a carboxylic acid terminus. This bifunctionality allows for a diverse range of chemical transformations. The carbon-carbon double bond is susceptible to polymerization, forming the backbone of a vast number of commercially important polymers, including plastics, coatings, adhesives, and hydrogels. mdpi.com

The carboxylic acid group, on the other hand, provides a site for various chemical modifications, such as esterification, amidation, and salt formation. This functionality also imparts hydrophilicity and can engage in hydrogen bonding, influencing the solubility and material properties of its derivatives. The reactivity of both the vinyl and carboxylic acid groups makes acrylic acid a crucial monomer in the design of functional materials with tailored properties.

Rationale for Investigating Hybrid Triazole-Acrylic Acid Architectures in Advanced Chemistry

The strategic combination of 1,2,3-triazole and acrylic acid functionalities within a single molecular framework, such as in 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid, offers a compelling rationale for investigation in advanced chemistry. This hybridization aims to leverage the distinct properties of each component to create novel molecules with unique capabilities.

The stable and rigid 1,2,3-triazole core can serve as a non-labile linker or a central scaffold, providing a well-defined spatial arrangement for the appended functional groups. The acrylic acid moiety introduces a reactive handle for polymerization or further chemical modification, enabling the incorporation of the hybrid molecule into larger macromolecular structures or functional materials.

From a medicinal chemistry perspective, the triazole ring is a known pharmacophore found in numerous therapeutic agents, while acrylic acid derivatives can be designed to interact with biological targets or to modify the pharmacokinetic properties of a drug candidate. In materials science, such hybrids could be explored as monomers for the synthesis of novel polymers with unique thermal, optical, or mechanical properties, stemming from the ordered arrangement and intermolecular interactions facilitated by the triazole units.

Overview of Research Trajectories and Academic Significance of this compound

The specific compound, this compound, with CAS Number 6206-87-7 and a linear formula of C₁₁H₉N₃O₂, represents a concrete example of a triazole-acrylic acid hybrid. sigmaaldrich.comscbt.com While extensive research solely dedicated to this exact molecule is not widely published, its structure suggests several potential research avenues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6206-87-7 |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

The synthesis of this compound would likely involve a multi-step process, potentially culminating in a reaction that forms the acrylic acid moiety on a pre-formed 2-phenyl-2H-1,2,3-triazole scaffold. The characterization of this molecule would rely on standard analytical techniques, and the expected spectroscopic data can be inferred from related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Bands |

| ¹H NMR | Signals corresponding to the phenyl ring protons, the triazole ring proton, and the vinyl protons of the acrylic acid group. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the triazole ring, the acrylic acid double bond, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid, the C=C stretch of the vinyl group, and the N=N stretch of the triazole ring. |

The academic significance of investigating this compound and its analogues lies in their potential as:

Novel Monomers: For the creation of advanced polymers with unique properties imparted by the triazole units, such as enhanced thermal stability or specific recognition capabilities.

Bioactive Scaffolds: In drug discovery, where the triazole and acrylic acid moieties can be further functionalized to interact with biological targets.

Building Blocks in Organic Synthesis: As versatile intermediates for the construction of more complex molecular architectures.

Further research into this and related hybrid molecules will undoubtedly contribute to the expanding toolkit of synthetic chemists and material scientists, opening up new possibilities for the design and creation of functional molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-phenyltriazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDBQUZCLPBXSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Phenyl 2h 1,2,3 Triazol 4 Yl Acrylic Acid and Its Derivatives

Strategies for the Formation of the 1,2,3-Triazole Ring System

The construction of the 1,2,3-triazole core is a pivotal step in the synthesis of the target molecule. Various cycloaddition strategies have been developed to achieve this, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent and widely utilized method.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry" for the reliable and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govwikipedia.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. In the context of synthesizing 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid, this typically involves the reaction of phenyl azide with a suitable propiolic acid derivative.

A general scheme for the CuAAC synthesis of a triazole-linked acrylic acid derivative is the reaction of an azide with an alkyne. For instance, the synthesis of 1-[4-(2-carboxyl vinyl) phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester was achieved with a high yield of 90% by reacting 3-(4-azidophenyl)acrylic acid with ethyl propiolate. nih.gov The reaction was catalyzed by CuI and sodium ascorbate in a CH3CN/H2O mixture. nih.gov

The efficiency of the CuAAC reaction is highly dependent on the reaction conditions and the catalytic system employed. Key parameters that are often optimized include the copper source, reducing agent, solvent, temperature, and the presence of additives.

Commonly used copper(I) sources are generated in situ from a copper(II) salt, such as CuSO4·5H2O, and a reducing agent, typically sodium ascorbate. nih.govjenabioscience.com This avoids the need to handle potentially unstable copper(I) salts. The choice of solvent is also critical, with mixtures of water and organic solvents like t-BuOH, THF, or DMSO often being employed to ensure the solubility of all reactants.

Table 1: Optimization of CuAAC Reaction Conditions

| Entry | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | CuI | Sodium Ascorbate | CH3CN/H2O | Room Temp | 90 | nih.gov |

| 2 | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | Room Temp | High | researchgate.net |

| 3 | Cu(MeCN)4PF6 | - | Dichloromethane | 25 | - | beilstein-journals.org |

| 4 | CuCl | - | THF | 50 | 65 | beilstein-journals.org |

The optimization of these conditions is crucial for achieving high yields and purity of the desired 1,4-disubstituted triazole product. researchgate.netbeilstein-journals.org

Ligands play a crucial role in stabilizing the copper(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate. A variety of nitrogen- and phosphorus-based ligands have been developed for this purpose. The use of ligands can be particularly important in bioconjugation reactions to protect sensitive biomolecules from damage by reactive oxygen species that can be generated in the presence of copper and a reducing agent. nih.govjenabioscience.com

Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used to stabilize the Cu(I) oxidation state and enhance reaction rates. tdl.org Mechanistic studies have shown that the active catalytic species may involve multiple copper centers, and ligands can influence the formation and reactivity of these polynuclear copper complexes. tdl.org

Table 2: Common Ligands Used in CuAAC Reactions

| Ligand | Abbreviation | Key Features | Reference |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Stabilizes Cu(I), accelerates reaction. | tdl.org |

| Bathophenanthroline disulfonate | BPS | Water-soluble, protects catalyst. | jenabioscience.com |

| N-heterocyclic carbenes | NHCs | Highly active catalysts, often used in low concentrations. | researchgate.net |

The choice of ligand can significantly impact the efficiency and outcome of the CuAAC reaction, and therefore, careful selection is necessary for the synthesis of specific target molecules like this compound.

Alternative Cycloaddition Approaches for 1,2,3-Triazole Synthesis

While CuAAC is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles, alternative cycloaddition strategies exist that can offer different regioselectivity or proceed under metal-free conditions.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful complementary method to CuAAC, as it selectively yields the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govchesci.comchalmers.seflinders.edu.au This reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl(PPh3)2] or [CpRuCl(cod)]. organic-chemistry.orgnih.gov The RuAAC reaction proceeds through a different mechanism than CuAAC, involving an oxidative coupling pathway. organic-chemistry.org A significant advantage of RuAAC is its ability to tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

Metal-free click chemistry approaches have also been developed to avoid the use of potentially toxic metal catalysts. researchgate.netrsc.orgchemistryviews.org These reactions often rely on the use of activated alkynes or azides, or proceed via different mechanistic pathways, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or through the use of organocatalysts. researchgate.netrsc.org For example, a metal-free, three-component reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide has been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles. rsc.org

Multicomponent Reaction Strategies for Triazole Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of 1,2,3-triazoles. nih.govrhhz.netnih.govresearchgate.net These one-pot procedures can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

Several MCRs have been developed for the synthesis of substituted 1,2,3-triazoles. For instance, a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved from alkyl halides, sodium azide, and terminal alkynes in the presence of a copper catalyst. researchgate.net In this approach, the organic azide is generated in situ, thus avoiding the handling of potentially hazardous azide compounds.

Another example is the three-component reaction of α,α-difluoro-N-tosylhydrazones with amines under metal-free conditions to afford polysubstituted 1,2,3-triazoles. chemistryviews.org This method provides a versatile route to a variety of triazole derivatives with a broad substrate scope.

Synthesis of the Acrylic Acid Moiety and its Functionalization

The acrylic acid moiety can be introduced either as part of one of the starting materials for the cycloaddition reaction or by functionalization of a pre-formed triazole ring.

A common strategy involves using a propiolic acid derivative, such as propiolic acid or its esters, as the alkyne component in the cycloaddition reaction. For example, the reaction of an azide with methyl propiolate would yield a triazole with a methyl acrylate group at the 4-position. This ester can then be hydrolyzed to the corresponding acrylic acid.

Alternatively, a triazole-4-carbaldehyde can serve as a versatile intermediate for the introduction of the acrylic acid moiety. mdpi.comresearchgate.net This aldehyde can be synthesized through various methods, including the one-step reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein. mdpi.com The resulting triazole-4-carbaldehyde can then be subjected to olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, with an appropriate phosphorus ylide or phosphonate ester to construct the acrylic acid double bond.

Once the this compound molecule is synthesized, the carboxylic acid group offers a handle for further functionalization. For instance, it can be converted to amides, esters, or other derivatives, allowing for the synthesis of a diverse library of compounds for various applications. The 4-hydroxy-1,2,3-triazole moiety has also been explored as a bioisostere of the carboxylic acid function. researchgate.netnih.gov

Olefination Reactions for α,β-Unsaturated Carboxylic Acid Formation

The formation of the α,β-unsaturated carboxylic acid component of the target molecule typically proceeds from an aldehyde precursor, specifically 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. Several classic and modern olefination reactions are applicable for this transformation.

The Knoevenagel-Doebner condensation is a highly effective method for this purpose. nih.gov This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine. nih.gov The subsequent decarboxylation of the intermediate yields the desired α,β-unsaturated carboxylic acid. researchgate.net This method is advantageous due to its mild conditions and broad functional group tolerance. nih.gov

Another prominent method is the Perkin reaction , which synthesizes α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a weak base catalyst. wikipedia.orgpharmacytimess.com For the synthesis of the target compound, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. jk-sci.com This reaction generally requires high temperatures and longer reaction times, although microwave irradiation has been shown to reduce reaction times significantly. jk-sci.com

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction , also provide a pathway to α,β-unsaturated carbonyl compounds. organic-chemistry.org The HWE reaction, in particular, using a phosphonate carbanion, is often preferred for its ability to produce the E-isomer with high selectivity and for the easy removal of the water-soluble phosphate byproduct. organic-chemistry.org

| Reaction | Key Reagents | Typical Catalyst/Base | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Malonic acid | Amine bases (e.g., Pyridine, Piperidine) | Mild conditions, good yields, direct formation of carboxylic acid. nih.gov | Requires subsequent decarboxylation step. |

| Perkin Reaction | Acid anhydride (e.g., Acetic anhydride) | Alkali salt of the acid (e.g., Sodium acetate) | Classic, well-established method. wikipedia.org | Requires high temperatures and long reaction times. jk-sci.com |

| Horner-Wadsworth-Emmons | Phosphonate esters | Strong bases (e.g., NaH, LDA) | High (E)-stereoselectivity, water-soluble byproducts. organic-chemistry.org | Requires synthesis of the phosphonate reagent. |

Methodologies for Stereocontrol in Acrylic Acid Synthesis (e.g., E/Z Isomerism)

Controlling the geometry of the double bond in the acrylic acid moiety is crucial, as the E and Z isomers can exhibit different physical, chemical, and biological properties.

The Knoevenagel-Doebner condensation typically affords the thermodynamically more stable (E)-isomer with high selectivity. nih.gov The reaction mechanism allows for equilibration to the trans-alkene before the final decarboxylation step.

Similarly, the Perkin reaction also tends to favor the formation of the (E)-isomer (trans-cinnamic acid derivatives). jk-sci.com The reaction proceeds through an intermediate that eliminates to form the more stable trans double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its excellent stereocontrol. The use of stabilized phosphonate ylides (e.g., those with an adjacent carbonyl group) almost exclusively yields the (E)-alkene . This high selectivity is a significant advantage over the traditional Wittig reaction, which can produce mixtures of isomers depending on the ylide's reactivity and the reaction conditions.

| Reaction | Predominant Isomer | Basis for Selectivity |

|---|---|---|

| Knoevenagel-Doebner Condensation | E-isomer | Formation of the thermodynamically more stable product. nih.gov |

| Perkin Reaction | E-isomer | Elimination pathway favors the trans-configuration. jk-sci.com |

| Horner-Wadsworth-Emmons | E-isomer | Stereochemical control via stabilized ylide intermediates. organic-chemistry.org |

Convergent and Linear Synthesis Pathways for the Integrated Compound

Linear Synthesis : In a linear sequence, the product is built step-by-step from a starting material, with each new intermediate being the substrate for the subsequent reaction. youtube.com

Sequential Assembly of Triazole and Acrylic Acid Fragments

A common linear pathway involves the initial synthesis of the 2-phenyl-2H-1,2,3-triazole core, followed by the elaboration of the acrylic acid side chain.

Formation of the Triazole Ring : The 1,2,3-triazole ring is typically formed via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. mdpi.com To obtain the desired 2,4-disubstituted pattern, a possible route involves the reaction of phenyl azide with an alkyne bearing a functional group precursor at the 4-position, such as propargyl alcohol.

Functional Group Interconversion : The alcohol group from the propargyl alcohol precursor is then oxidized to an aldehyde (2-phenyl-2H-1,2,3-triazole-4-carbaldehyde).

Olefination : The final acrylic acid moiety is installed using one of the olefination reactions described previously, such as the Knoevenagel-Doebner condensation with malonic acid.

One-Pot Synthetic Protocols

One-pot syntheses improve efficiency by combining multiple reaction steps in a single flask without isolating intermediates, saving time, solvents, and reagents. nih.gov For the target molecule, a one-pot protocol could involve the in situ generation of an organic azide followed by its cycloaddition with an alkyne. researchgate.net

For example, a three-component reaction between an alkyl (or aryl) halide, sodium azide, and a terminal alkyne can be catalyzed by copper(I) to directly form the 1,4-disubstituted 1,2,3-triazole. researchgate.net A highly convergent one-pot synthesis for a related derivative, alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates, has been developed via a three-component reaction of alkyl 2-bromo-3-arylpropanoates, sodium azide, and phenylacetylene. researchgate.net This approach avoids the isolation of the potentially hazardous azide intermediate. rsc.org While not directly yielding the target acid, this illustrates the power of one-pot methods in rapidly assembling the core triazole structure.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of triazole derivatives is an area of active research, focusing on reducing waste and using less hazardous materials. nih.govrsc.org

Solvent-Free and Aqueous Medium Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," is a cornerstone of triazole synthesis and is well-suited to green chemistry principles. researchgate.net

Aqueous Medium Reactions : Water is an ideal green solvent, and many CuAAC reactions can be performed efficiently in aqueous media, sometimes with the aid of surfactants to create micellar environments. unive.itconsensus.app The use of water as a solvent for the synthesis of 1-substituted 1,2,3-triazoles has been demonstrated to give good to excellent yields. researchgate.net This approach not only reduces the reliance on volatile organic compounds but can also simplify product work-up.

Solvent-Free Reactions : An even more sustainable approach is to eliminate the solvent entirely. A one-pot, solvent-free synthesis of 1,2,3-triazole derivatives has been developed using ball-milling. rsc.org This mechanochemical method involves the three-component coupling of alkyl halides, sodium azide, and terminal alkynes over a copper/alumina surface. rsc.org The products are isolated by simple washing, and the catalyst can be recycled, embodying several key principles of green chemistry. rsc.org

Catalyst Reuse and Recyclability

For the formation of the triazole ring, typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), heterogeneous catalysts are at the forefront of recyclable technologies. These catalysts, where the active catalytic species is immobilized on a solid support, can be readily separated from the reaction mixture by simple filtration. Supports such as silica (B1680970), magnetic nanoparticles, and polymers are commonly employed.

For instance, a study on the synthesis of 1,4-disubstituted 1,2,3-triazoles utilized a copper catalyst supported on magnetic nanoparticles. This catalyst demonstrated excellent reusability over five consecutive cycles with only a minimal decrease in product yield, as detailed in the table below.

Table 1: Recyclability of a Magnetically Supported Copper Catalyst in a CuAAC Reaction

| Cycle | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 94 |

Similarly, the Knoevenagel condensation step, which converts the triazole aldehyde to the final acrylic acid product, benefits from the use of recyclable catalysts. Solid base catalysts, such as functionalized silicas or supported amines, are often employed. These heterogeneous catalysts can be filtered off after the reaction and reused, often after a simple washing and drying procedure. Research has shown that such catalysts can maintain high activity for several cycles.

Table 2: Reusability of a Solid Base Catalyst in Knoevenagel Condensation

| Cycle | Conversion (%) |

|---|---|

| 1 | 99 |

| 2 | 98 |

| 3 | 98 |

| 4 | 96 |

| 5 | 95 |

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound can be analyzed through this lens. The initial CuAAC reaction is a prime example of an atom-economical reaction, as it is a [3+2] cycloaddition where all atoms from the azide and alkyne are incorporated into the triazole ring, resulting in 100% theoretical atom economy.

The subsequent Knoevenagel condensation of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with malonic acid to yield the target acrylic acid involves the elimination of water and carbon dioxide. This step, therefore, has a lower atom economy than the preceding cycloaddition.

Calculation of Atom Economy for the Knoevenagel Condensation Step:

Reactants: 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (C₉H₇N₃O, MW: 173.17 g/mol ) + Malonic Acid (C₃H₄O₄, MW: 104.06 g/mol )

Product: this compound (C₁₁H₉N₃O₂, MW: 215.21 g/mol )

By-products: Water (H₂O, MW: 18.02 g/mol ) + Carbon Dioxide (CO₂, MW: 44.01 g/mol )

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (215.21 / (173.17 + 104.06)) x 100 ≈ 77.6%

To provide a more holistic view of the process efficiency, other metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI) are often considered. The E-factor is the ratio of the mass of waste to the mass of the product. chembam.com A lower E-factor indicates a greener process. PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. acsgcipr.orgnih.gov

Table 3: Green Metrics for the Synthesis of this compound

| Metric | Description | Typical Goal |

|---|---|---|

| Atom Economy | (MW of product / MW of all reactants) x 100% | As high as possible (ideally 100%) |

| E-Factor | (Total waste in kg / kg of product) | As low as possible (ideally 0) |

| Process Mass Intensity (PMI) | (Total mass input in kg / kg of product) | As low as possible (ideally 1) |

By optimizing reaction conditions, such as using catalytic amounts of reagents, minimizing solvent usage, and employing recyclable catalysts, the E-factor and PMI for the synthesis of this compound can be significantly reduced. The continuous development of advanced synthetic methodologies is paving the way for more sustainable and efficient production of this valuable compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 2 Phenyl 2h 1,2,3 Triazol 4 Yl Acrylic Acid

Reactivity of the 1,2,3-Triazole Ring System in this Compound

The 1,2,3-triazole ring is a stable aromatic system due to its 6π delocalized electron system. nih.gov It contains one pyrrole-type nitrogen and two pyridine-type nitrogen atoms. nih.govnih.gov This configuration renders the ring generally stable and resistant to quaternization. nih.gov However, the ring system can participate in various reactions, including substitution, coordination, and hydrogen bonding.

The 1,2,3-triazole ring exhibits a degree of ambivalence in its reactivity towards electrophiles and nucleophiles. The π-excessive nature of the ring suggests a propensity for electrophilic attack, while the presence of electronegative nitrogen atoms can render the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. nih.gov

Electrophilic Substitution: Generally, electrophilic substitution on the 1,2,3-triazole ring occurs at the nitrogen atoms due to their high electron density. nih.gov However, substitution on the carbon atoms is also possible, particularly under forcing conditions or with activated substrates. For 2-phenyl-1,2,3-triazole derivatives, electrophilic attack on the phenyl ring is a competing pathway. For instance, nitration of 2-phenyl-1,2,3,2H-triazole with mixed acids (nitric and sulfuric acid) primarily yields the 2-p-nitrophenyl derivative, with dinitration and trinitration possible under more stringent conditions. cdnsciencepub.com Using a more selective nitrating agent like nitric acid in acetic anhydride can lead exclusively to mononitration at the para position of the phenyl ring. cdnsciencepub.com

Direct electrophilic substitution on the triazole ring carbons (C4 and C5) is less common. However, lithiation of the C5 position can be achieved, creating a nucleophilic center that can then react with various electrophiles. nih.govresearchgate.net This approach allows for the introduction of substituents at a specific carbon atom of the triazole ring. For example, lithiation of N-substituted 1,2,3-triazoles followed by reaction with an electrophile is a known strategy for functionalization. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the 1,2,3-triazole ring are generally challenging due to the electron-rich nature of the heterocycle. However, they can be facilitated by the presence of electron-withdrawing groups on the ring or by activating the ring system. For instance, 2-phenyltriazole 1-oxides are activated at the C5 position towards both electrophilic and nucleophilic attack. rsc.org Halogenation at C5, followed by reaction with a strong nucleophile, allows for the introduction of various substituents. rsc.org

Another strategy involves the conversion of the triazole into a triazolium salt, which significantly enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. rsc.org Furthermore, the 1,2,3-triazolyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when attached to a highly activated system like a purine ring. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Position of Substitution | Notes |

| Electrophilic Nitration | HNO₃/H₂SO₄ | para-position of phenyl ring | Can lead to multiple nitrations. cdnsciencepub.com |

| Electrophilic Nitration | HNO₃/Acetic Anhydride | para-position of phenyl ring | More selective for mono-nitration. cdnsciencepub.com |

| Lithiation/Electrophilic Quench | n-BuLi or LDA, then Electrophile (E+) | C5 of triazole ring | Creates a nucleophilic carbon for reaction. nih.govresearchgate.net |

| Nucleophilic Substitution (activated) | Halogenation of N-oxide, then Nucleophile | C5 of triazole ring | N-oxide activates the ring for substitution. rsc.org |

| Nucleophilic Substitution (activated) | Formation of triazolium salt, then Nucleophile | C5 of triazole ring | Triazolium salt is highly electrophilic. rsc.org |

The nitrogen atoms of the 1,2,3-triazole ring, particularly the pyridine-type nitrogens (N2 and N3), possess lone pairs of electrons and can act as hydrogen bond acceptors. This ability to form hydrogen bonds is crucial in determining the supramolecular chemistry and crystal packing of triazole-containing compounds. In the solid state, these interactions can lead to the formation of extended networks and influence the physical properties of the material. In solution, hydrogen bonding to solvent molecules can affect solubility and reactivity. The specific orientation of the 1,2,3-triazole group can facilitate hydrogen bonding with nearby functional groups, as seen in molecular docking studies with enzymes where the nitrogen atoms interact with amino acid residues. mdpi.com

The nitrogen atoms of the 1,2,3-triazole ring can coordinate to metal ions, making the triazole moiety a versatile ligand in coordination chemistry. The lone pairs on the nitrogen atoms can be donated to a metal center, forming stable coordination complexes. Both N1 and N2/N3 atoms can be involved in coordination, leading to various binding modes. The specific mode of coordination depends on the metal ion, the steric and electronic properties of the substituents on the triazole ring, and the reaction conditions. The resulting metal complexes have applications in catalysis and materials science.

Transformations Involving the Acrylic Acid Functional Group

The acrylic acid moiety in 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid offers a rich platform for chemical transformations. The carboxylic acid can undergo reactions typical of its class, while the α,β-unsaturation provides a site for conjugate additions.

As a carboxylic acid, this compound can be readily converted into its corresponding esters and amides.

Esterification: This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under dehydrating conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent (like DCC or EDC) before reaction with the alcohol.

Amidation: The formation of amides can be accomplished by reacting the carboxylic acid with an amine. This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid and promote the formation of the amide bond. For example, 2-aryl-substituted 1,2,3-triazoles with a carbonyl group at the 4-position have been shown to react with primary and secondary amines upon heating to yield the corresponding amides. nih.gov

| Reaction | Reagent | Product |

| Esterification | Alcohol (R'OH), Acid Catalyst | 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylate ester |

| Amidation | Amine (R'R''NH), Coupling Agent | N-substituted 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylamide |

The carbon-carbon double bond in the acrylic acid group is activated by the electron-withdrawing carboxylic acid and the 1,2,3-triazole ring, making it an excellent Michael acceptor. This allows for the 1,4-conjugate addition of a wide range of nucleophiles.

Mechanism: The reaction proceeds via the attack of a nucleophile at the β-carbon of the acrylic acid system, leading to the formation of an enolate intermediate. This enolate is then protonated to give the final addition product.

Nucleophiles: A variety of soft nucleophiles can participate in Michael addition reactions with this substrate, including:

Organocuprates: (e.g., lithium dialkylcuprates)

Enolates: Derived from ketones, esters, and other carbonyl compounds.

Amines: Primary and secondary amines can add to the double bond.

Thiols: Thiolates are excellent nucleophiles for this reaction.

Carbanions: Stabilized carbanions, such as those derived from malonic esters.

These reactions provide a powerful method for carbon-carbon and carbon-heteroatom bond formation, allowing for the elaboration of the acrylic acid side chain and the synthesis of a diverse range of derivatives.

Polymerization and Oligomerization Potential (e.g., radical, anionic)

The presence of an acrylic acid moiety suggests that this compound can serve as a monomer for polymerization. The vinyl group in the acrylic acid side chain is susceptible to polymerization through various mechanisms, most notably free-radical polymerization. nih.gov Vinyl-1,2,3-triazole-based monomers have been successfully polymerized to create materials with unique properties, such as high glass transition temperatures. rsc.orgresearchgate.net

Free-radical polymerization is a common method for polymerizing acrylate and vinyl-containing monomers. cmu.eduresearchgate.net This process is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. pnu.ac.ir These radicals then attack the double bond of the acrylic acid monomer, initiating a chain reaction that leads to the formation of a long polymer chain. The 1,2,3-triazole ring, being a stable aromatic system, is generally unreactive under these conditions and becomes a pendant group on the polymer backbone. researchgate.net The incorporation of the triazole moiety can impart desirable thermal stability to the resulting polymer. pnu.ac.ir

While less common for acrylic acids, anionic polymerization is another potential pathway. This method involves initiation by a strong nucleophile, such as an organolithium compound, which attacks the double bond to form a carbanion. The chain then propagates through the sequential addition of monomer units. The acidic proton of the carboxylic acid group would need to be protected or the polymerization carried out on an ester derivative, followed by hydrolysis to yield the poly(acrylic acid).

| Monomer Structure | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| {1-[4-(4-oxo-6-phenyl-4H-pyran-2-yl)benzyl]-1,2,3-triazol-4-yl}methyl acrylate | AIBN | DMF | 90 | pnu.ac.ir |

| Generic N-vinyl-1,2,3-triazole | AIBN | Not Specified | Not Specified | rsc.org |

| poly(1-vinyl-1,2,4-triazole-co-N,O-bis(trimethylsilyl)prop-2-enecarboximidate) | AIBN | Not Specified | Not Specified | rsc.org |

Influence of the Phenyl Substituent on Overall Reactivity

Electronic Effects on Ring and Side Chain Reactivity

The phenyl group can exert both inductive and resonance effects, influencing the electron density distribution across the triazole ring and the acrylic acid side chain. The magnitude and nature of these effects can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.orgviu.ca

Inductive Effects : The phenyl group is generally considered to be weakly electron-withdrawing through its inductive effect (-I) due to the higher s-character of the sp2 hybridized carbons compared to sp3 carbons.

Resonance Effects : The phenyl ring can participate in resonance with the triazole ring, potentially donating or withdrawing electron density depending on the nature of the reaction and any substituents on the phenyl ring itself. The 1,2,3-triazole ring itself has a significant dipole moment and aromatic character, which is influenced by its substituents. nih.gov

These electronic effects alter the reactivity of different parts of the molecule:

Triazole Ring : The electron density on the nitrogen atoms of the triazole ring is affected, which can influence its coordination with metals or its susceptibility to electrophilic attack. The N2-phenyl substitution generally results in a thermally stable configuration.

Acrylic Acid Side Chain : The electron density of the carbon-carbon double bond is modulated, affecting its reactivity in addition reactions and polymerization. An electron-withdrawing phenyl group would make the β-carbon more electrophilic and susceptible to nucleophilic attack. The acidity of the carboxylic acid proton (pKa) is also influenced by these electronic effects.

Substituents on the phenyl ring can further tune these properties. Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density, while electron-withdrawing groups (e.g., -NO₂, -CN) decrease it. viu.camdpi.com This allows for fine-tuning of the molecule's reactivity.

| Substituent | σp Value | Electronic Effect |

|---|---|---|

| -OCH3 | -0.27 | Strongly Donating |

| -CH3 | -0.17 | Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -NO2 | +0.78 | Very Strongly Withdrawing |

Steric Hindrance Considerations

The phenyl group attached to the N2 position of the triazole ring introduces significant steric bulk. This steric hindrance can influence the molecule's conformation and the accessibility of reactive sites. The rotational freedom around the N-C bond connecting the phenyl and triazole rings is restricted, leading to a preferred dihedral angle between the two rings. X-ray crystallography studies of similar 2-phenyl-2H-1,2,3-triazole derivatives show that this angle is typically small, indicating a relatively planar conformation, but it can vary depending on crystal packing forces and other substituents. scielo.brresearchgate.net

This steric crowding has several consequences for reactivity:

It can hinder the approach of bulky reagents to the triazole ring or the adjacent acrylic acid side chain.

In polymerization, the bulky phenyl-triazole group can affect the tacticity and morphology of the resulting polymer chain.

The conformation imposed by the phenyl group may favor or disfavor certain intramolecular reactions or interactions. For instance, steric repulsion can be a deciding factor in the regioselectivity of substitution reactions on the triazole ring. nih.govresearchgate.net

| Compound | Dihedral Angle (Aryl-Triazolyl) | Reference |

|---|---|---|

| 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde | 2.44(7)° | researchgate.net |

| (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol | 14.02(10)° | researchgate.net |

| (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate | 6.52(4)° | researchgate.net |

Reaction Mechanism Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies provide quantitative data on how reaction rates are affected by factors such as reactant concentrations, temperature, and catalysts. For transformations involving the acrylic acid moiety, such as addition reactions (e.g., Michael addition, halogenation) or esterification, kinetic analysis would involve monitoring the disappearance of the reactant or the appearance of the product over time. researchgate.net

A typical kinetic investigation would determine:

Reaction Order : By systematically varying the concentration of each reactant and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. This helps to build the rate law for the reaction.

Rate Constant (k) : The proportionality constant in the rate law, which is specific to a particular reaction at a given temperature.

Activation Energy (Ea) : By measuring the rate constant at different temperatures and applying the Arrhenius equation, the activation energy can be calculated, providing insight into the energy barrier of the reaction.

Identification of Intermediates and Transition States

Identifying transient species like intermediates and transition states is crucial for elucidating a reaction mechanism. rsc.org A variety of experimental and computational techniques are employed for this purpose.

Spectroscopic Identification : Techniques like NMR, IR, and UV-Vis spectroscopy can sometimes be used to directly observe stable intermediates if they accumulate to detectable concentrations. Trapping experiments, where a reactive species is added to intercept a proposed intermediate, can also provide indirect evidence.

Computational Chemistry : Quantum mechanical calculations (e.g., Density Functional Theory - DFT) are powerful tools for modeling reaction pathways. These calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. acs.org

For reactions of this compound, potential intermediates include:

Carbocations or Radicals : In electrophilic or radical additions to the double bond.

Enolates : In base-catalyzed reactions at the α-carbon or Michael additions.

Tetrahedral Intermediates : In nucleophilic acyl substitution reactions at the carbonyl carbon of the carboxylic acid group.

Metal-Complexes : If a transition metal catalyst is used, intermediates involving coordination to the triazole nitrogens or the acrylic acid moiety are plausible. frontiersin.orgfrontiersin.org For example, in copper-catalyzed reactions, the formation of a triazolyl-copper complex is a key step. frontiersin.org

By combining kinetic data with the identification of these transient species, a comprehensive picture of the reaction mechanism can be constructed. acs.org

Theoretical and Computational Chemistry Studies on 3 2 Phenyl 2h 1,2,3 Triazol 4 Yl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's three-dimensional structure and the distribution of its electrons. These calculations solve the Schrödinger equation, or approximations of it, to yield information about molecular orbitals, bond lengths, bond angles, and charge distributions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for medium to large-sized molecules.

For 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's ground state geometry. nih.govdergipark.org.tr This process finds the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The results would likely show a nearly planar arrangement between the triazole and acrylic acid groups to maximize conjugation, while the phenyl ring would be twisted at a certain angle relative to the triazole ring. researchgate.net Such calculations are foundational for understanding the molecule's stability and conformational preferences.

Illustrative Data Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (acrylic) | ~1.34 Å |

| C-C (acrylic-triazole) | ~1.47 Å | |

| N=N (triazole) | ~1.35 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| Bond Angle | C-C-C (acrylic) | ~120° |

| C-N-N (triazole) | ~108° | |

| Dihedral Angle | Phenyl-Triazole | ~20-40° |

| Note: These values are illustrative and represent typical results for similar molecular structures based on DFT calculations. Specific experimental or calculated data for the title compound is not available in the cited literature. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy, especially for properties where electron correlation is critical.

For a molecule like this compound, ab initio methods could be used to refine the geometric and electronic properties obtained from DFT. For instance, MP2 calculations could provide a more accurate description of the weak intramolecular interactions, such as hydrogen bonding, that might influence the molecule's preferred conformation. mdpi.com High-level Coupled Cluster calculations, while likely too expensive for a full geometry optimization of this molecule, could be used to calculate highly accurate single-point energies to benchmark the results from more efficient methods like DFT.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other reagents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net

In the case of this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the phenyl and triazole rings, while the LUMO would be localized on the electron-accepting acrylic acid moiety. nih.gov The calculated HOMO-LUMO gap would provide insight into its potential as an electron donor or acceptor in chemical reactions and its susceptibility to electronic excitation. Computational studies on similar triazole derivatives often report energy gaps in the range of 4-5 eV, indicating significant stability. researchgate.net

Illustrative Data Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 |

| Ionization Potential (I ≈ -EHOMO) | I | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | A | 2.0 |

| Chemical Hardness (η = (I-A)/2) | η | 2.25 |

| Chemical Softness (S = 1/2η) | S | 0.22 |

| Note: These values are illustrative examples based on typical DFT calculations for analogous phenyl-triazole compounds. They do not represent specific calculated data for this compound. |

Visualizing the spatial distribution of the HOMO and LUMO provides crucial information about potential sites for electrophilic and nucleophilic attack. The regions of a molecule where the HOMO is localized are electron-rich and are likely sites for attack by electrophiles. Conversely, regions with high LUMO density are electron-deficient and represent probable sites for nucleophilic attack.

For this compound, the HOMO would likely show significant density on the phenyl ring and parts of the triazole system, indicating these are the primary sites for donating electrons. nih.gov The LUMO would be expected to be concentrated over the acrylic acid's conjugated π-system and the carboxyl group, identifying this part of the molecule as the primary electron acceptor. nih.gov This distribution is critical for understanding its role in reactions like cycloadditions or reactions with nucleophiles at the acrylic acid double bond.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the charge distribution and predicting sites for intermolecular interactions. dergipark.org.tr Regions of negative electrostatic potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. Green areas represent neutral potential.

An MEP map of this compound would reveal specific charge distribution patterns. The oxygen atoms of the carboxylic acid group would be the most electron-rich sites, appearing as deep red, indicating their role as hydrogen bond acceptors. The acidic hydrogen of the carboxyl group would be a region of high positive potential (blue), confirming it as a hydrogen bond donor site. The nitrogen atoms of the triazole ring would also show negative potential, while the aromatic protons and the acrylic C-H bonds would exhibit slightly positive potential. This information is vital for predicting how the molecule will interact with biological receptors or other molecules through non-covalent interactions.

Visualization of Charge Distribution and Recognition Sites

Computational chemistry offers powerful tools to visualize the distribution of electronic charge within a molecule, which is crucial for understanding its chemical behavior and intermolecular interactions. One of the most effective methods for this visualization is the calculation of the Molecular Electrostatic Potential (MEP) surface.

The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are key to predicting chemical reactivity and intermolecular recognition. For this compound, the MEP surface would likely reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (usually depicted in shades of blue).

Prediction of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the supramolecular architecture and physicochemical properties of molecular solids. Computational methods are extensively used to predict and analyze these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, several types of non-covalent interactions can be anticipated.

The presence of the carboxylic acid group suggests the formation of strong hydrogen bonds, potentially leading to the formation of dimers in the solid state. The nitrogen atoms in the triazole ring can also act as hydrogen bond acceptors. Furthermore, the phenyl and triazole rings are aromatic systems that can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. Weaker C-H···N and C-H···O interactions are also likely to be present.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in different types of intermolecular contacts and their relative importance. For the title compound, this analysis would likely highlight the prevalence of O-H···O hydrogen bonds and π-π stacking as the dominant forces in its crystal packing.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for the interpretation and validation of experimental spectra.

Computational Vibrational Frequency Analysis (IR, Raman)

Theoretical vibrational analysis is a standard computational procedure to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the frequencies and intensities of the vibrational modes. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C=C stretching of the acrylic and phenyl groups, and various vibrations associated with the triazole ring. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. A comparison of the theoretical and experimental spectra can confirm the molecular structure and provide a detailed assignment of the observed spectral bands.

Table 1: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | ~3500 | Carboxylic acid |

| C-H stretch (aromatic) | ~3100-3000 | Phenyl ring |

| C=O stretch | ~1700-1750 | Carboxylic acid |

| C=C stretch (acrylic) | ~1630-1650 | Acrylic acid |

| C=C stretch (aromatic) | ~1600, 1450-1500 | Phenyl ring |

| N=N stretch (triazole) | ~1400-1450 | Triazole ring |

| C-O stretch | ~1200-1300 | Carboxylic acid |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique for calculating NMR chemical shifts. nih.gov This method, typically employed within the framework of DFT, provides theoretical predictions of ¹H and ¹³C NMR spectra that can be directly compared with experimental results. mdpi.com The accuracy of GIAO calculations is highly dependent on the level of theory and the basis set used.

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The calculated isotropic shielding values are usually referenced to a standard compound, such as tetramethylsilane (TMS), to obtain the chemical shifts. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra, especially for complex molecules where spectral overlap can make assignments challenging. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic C=O | ~165-170 | Carboxylic OH | ~12-13 |

| Triazole C4 | ~140-145 | Acrylic CH= | ~6.0-7.5 |

| Triazole C5 | ~120-125 | Triazole CH | ~8.0-8.5 |

| Phenyl C (ipso) | ~135-140 | Phenyl H | ~7.3-8.0 |

| Phenyl C (ortho, meta, para) | ~120-130 | ||

| Acrylic C= | ~115-140 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and dynamic properties of a molecule.

Conformational Landscape Exploration

For a flexible molecule like this compound, which has several rotatable bonds, exploring the conformational landscape is crucial for understanding its properties and behavior. MD simulations can be used to sample a wide range of conformations by simulating the molecule's motion over time at a given temperature.

The key dihedral angles to consider in this molecule are those associated with the rotation of the phenyl group relative to the triazole ring and the rotation around the C-C single bonds in the acrylic acid moiety. By analyzing the trajectory from an MD simulation, one can construct Ramachandran-like plots for these dihedral angles to identify the most stable and frequently occurring conformations. This information is vital for understanding how the molecule might bind to a receptor or self-assemble in solution or the solid state. The results of such simulations would likely reveal a few low-energy conformers that are predominantly populated at room temperature, providing a dynamic picture of the molecule's structure. These simulations can offer insights into the molecule's flexibility and how its shape changes over time, which is essential for its biological activity and material properties. frontiersin.org

Solvent Effects on Molecular Conformation

Generally, the conformation of a molecule in solution is influenced by the solvent's polarity and its ability to form intermolecular interactions, such as hydrogen bonds. For a molecule like this compound, which possesses both polar (the carboxylic acid and triazole groups) and nonpolar (the phenyl ring) regions, the solvent environment is expected to play a significant role in determining the preferred three-dimensional structure.

In polar solvents, it is anticipated that conformations allowing for strong solute-solvent interactions would be energetically favored. For instance, the solvent could influence the dihedral angles between the phenyl ring, the triazole ring, and the acrylic acid moiety. A more polar solvent might stabilize a more planar conformation of the molecule to maximize dipole-dipole interactions. Conversely, in nonpolar solvents, intramolecular interactions might be more dominant in dictating the molecular shape.

However, without specific computational data, any discussion on the precise changes in bond lengths, bond angles, dihedral angles, and the relative energies of different conformers of this compound in various solvents remains speculative. Detailed research, including systematic conformational analysis in a range of solvents with varying dielectric constants, would be necessary to provide quantitative insights. Such studies would typically generate data on the most stable conformers in each solvent and the energy barriers for interconversion between them.

Future computational investigations would be invaluable in elucidating the solvent-dependent conformational landscape of this molecule, which could, in turn, provide a deeper understanding of its chemical reactivity, spectroscopic properties, and biological activity in different environments.

Applications in Advanced Materials Science and Non Biological Chemical Systems

Role as a Monomer or Cross-linking Agent in Polymer Science

The presence of the polymerizable acrylic acid group allows 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid to serve as a versatile monomer or cross-linking agent in the synthesis of functional polymers. The incorporation of the triazole moiety into polymer chains can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

Polymers incorporating triazole and acrylate or acrylic acid units can be synthesized through various polymerization techniques, including free-radical polymerization. For instance, novel acrylate monomers containing a 1,2,3-triazole ring have been successfully polymerized using initiators like 2,2´-azobisisobutyronitrile (AIBN) in solvents such as N,N-dimethylformamide (DMF) google.com. The resulting polymers exhibit relatively high thermal stability google.com. Copolymers of 1-vinyl-1,2,4-triazole and acrylic acid have also been synthesized via free radical-initiated solution polymerization chemicalbook.com. The composition and structure of such copolymers can be characterized using techniques like Fourier transform infrared (FTIR) and 1H NMR spectroscopy chemicalbook.com.

The synthesis of functional polymers containing triazole units is a growing area of research, with applications in diverse fields. These polymers can be designed to have specific properties by carefully selecting the co-monomers and controlling the polymerization conditions.

The unique properties of triazole-containing polymers make them suitable for the development of advanced materials such as hydrogels and coatings. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Triazole-containing hydrogels have been developed for applications like sustained drug release semanticscholar.orgmdpi.com. The aggregation between triazole rings can influence the drug release controllability semanticscholar.orgmdpi.com.

In the context of hydrogels, triazole-based cross-linkers are utilized to control the mechanical properties of the resulting materials. For example, hyaluronan-based hydrogels have been prepared using cross-linkers with a triazole core, allowing for control over charge density and mechanical properties scbt.com. The stiffness of these hydrogels, as indicated by the E-modulus, can be tuned by varying the spacer lengths of the cross-linker and the charge of the triazole core scbt.com. Triazole-based cross-linkers have also been incorporated into poly(acrylamide) and poly(N,N-dimethylacrylamide) hydrogels, where the mechanical properties can be tuned by adjusting the cross-linker content and structure mdpi.com.

| Cross-linker Type | Polymer Matrix | G' (Storage Modulus) Range | Equilibrium Polymer Volume Fraction (ϕ) Range |

| Triazole-based | Poly(acrylamide) | 4 kPa - 23 kPa | 0.07 - 0.14 |

| Triazole-based | Poly(N,N-dimethylacrylamide) | 0.1 kPa - 4.9 kPa | 0.02 - 0.06 |

This table presents typical ranges for the storage modulus (G') and equilibrium polymer volume fraction (ϕ) for hydrogels cross-linked with triazole-based agents, demonstrating the tunability of their mechanical properties. Data sourced from mdpi.com.

Design of Coordination Compounds and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the 1,2,3-triazole ring in this compound can act as effective coordination sites for metal ions. This, combined with the carboxylate group from the acrylic acid moiety, makes it a promising ligand for the construction of coordination compounds and metal-organic frameworks (MOFs).

The design of ligands for specific metal ions is crucial in the development of coordination compounds and MOFs with desired structures and properties. The 1,2,4-triazole moiety, a close relative of the 1,2,3-triazole, has been extensively used in the synthesis of coordination polymers mdpi.com. For instance, 1,2,4-triazole derivatized amino acids have been introduced as precursors in the design of 1D coordination polymers, 2D chiral helicates, and 3D MOFs mdpi.com.

The choice of metal ion and the specific arrangement of coordinating atoms in the ligand determine the final geometry of the coordination complex. For example, in a cadmium-based MOF with a 1,2,4-triazole derivative, the cadmium atom can be coordinated by both nitrogen atoms from the triazole ring and chloride ions, resulting in an octahedral geometry mdpi.com.

The coordination of this compound with metal ions can lead to a variety of coordination modes and supramolecular structures. The triazole ring can act as a bridging ligand, connecting multiple metal centers to form extended networks. The phenyl group can influence the packing of the molecules in the solid state through π-π stacking interactions mdpi.com.

| Interaction Type | Role in Supramolecular Structure |

| C–H···N hydrogen bonds | Formation of molecular chains |

| π(triazole)···π(phenyl) stacking | Stabilization of the crystal packing |

| C–H···O interactions | Generation of molecular sheets |

This table summarizes common intermolecular interactions observed in the crystal structures of phenyl-triazole derivatives and their role in directing the supramolecular assembly. Data sourced from researchgate.net.

Potential in Optoelectronic Materials and Devices

Materials based on triazole derivatives are being explored for their potential applications in optoelectronics due to their unique electronic and photophysical properties. The combination of the triazole ring and the conjugated system in this compound suggests its potential for use in the development of photoactive materials.

A patent for a 1,2,3-triazole based metal-organic framework highlights their use as photo-active materials google.com. The absorption wavelength of these materials can be tuned by substituting different aryl groups on the triazole ring, which alters the molecular orbital distributions and, consequently, the photo and electronic properties google.com.

Furthermore, computational studies, such as Density Functional Theory (DFT), have been used to investigate the nonlinear optical (NLO) properties of novel triazole derivatives nih.gov. Such studies can predict properties like linear polarizability and first and second hyperpolarizabilities, which are crucial for applications in optoelectronic devices nih.gov. The investigation of HOMO-LUMO energy gaps can also provide insights into the electronic transitions and potential for applications in materials science nih.gov. While specific data for this compound is not available, the general findings for related compounds suggest that it could be a promising candidate for further investigation in the field of optoelectronics.

Application in Surface Chemistry and Interface Modification

The ability to precisely modify surfaces at the molecular level is crucial for developing advanced materials with tailored properties. The dual functionality of this compound, with its stable heterocyclic core and reactive carboxylic acid group, makes it a versatile tool for surface chemistry.

The 1,2,3-triazole ring is the hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for surface modification. researchgate.netdntb.gov.ua While this compound already contains the triazole ring, its synthesis is a direct result of this chemistry. More importantly, the principles of click chemistry can be used to attach molecules like it to surfaces. For example, a surface can be functionalized with azide groups, and an alkyne-modified version of the phenyl-acrylic acid moiety could be "clicked" on, forming the triazole ring directly at the interface. This method has been widely used to functionalize a range of materials, including nanoparticles and polymers. rsc.orgrsc.org

Molecules rich in 1,2,3-triazoles are gaining significant attention for creating high-performance functional coatings. researchgate.netrsc.org The triazole ring imparts desirable properties such as thermal stability and corrosion resistance. researchgate.net The acrylic acid portion of this compound can be readily polymerized or co-polymerized to form thin films and coatings. This process, initiated chemically or by vapor deposition, can create surfaces with specific functionalities. metu.edu.tr By incorporating this triazole-acrylic acid monomer into a polymer backbone, one can develop coatings with enhanced durability, specific adhesion properties, or even antimicrobial characteristics, owing to the inherent nature of the triazole ring. researchgate.netrsc.org

Catalytic Applications as a Ligand or Organocatalyst

The nitrogen atoms within the 1,2,3-triazole ring are excellent coordinating agents for metal ions. This has led to the widespread use of triazole-containing molecules as ligands in coordination chemistry and organometallic catalysis. mdpi.com Phenyl-1,2,3-triazoles have been successfully employed as versatile ligands for various metal complexes, including those based on iridium(III), ruthenium(II), and gold(I). nih.gov These complexes have applications ranging from homogeneous catalysis to luminescent materials. nih.gov The this compound molecule could act as a bidentate ligand, coordinating to a metal center through both a triazole nitrogen and the carboxylate group, potentially leading to novel catalysts with unique reactivity and stability.

Furthermore, the triazole moiety itself can participate in organocatalysis. The ability of the triazole ring to form hydrogen bonds and its specific electronic character can be harnessed to activate substrates and facilitate chemical reactions without the need for a metal center.

Advanced Analytical Techniques for Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular framework.

High-resolution ¹H NMR spectroscopy for "3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid" would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to identify the protons.

The spectrum is expected to show signals corresponding to several distinct regions:

Aromatic Protons: The protons on the phenyl ring attached to the triazole nitrogen would typically appear in the downfield region, approximately between δ 7.3 and 8.1 ppm. The protons in the ortho, meta, and para positions would likely exhibit complex multiplets due to spin-spin coupling.

Triazole Proton: A characteristic singlet for the proton at the 5-position of the 1,2,3-triazole ring is expected. This signal is typically observed in the range of δ 8.0-8.5 ppm.

Vinylic Protons: The acrylic acid moiety contains two vinylic protons on the carbon-carbon double bond. These protons are chemically non-equivalent and would appear as two distinct doublets due to their coupling to each other. The trans-coupling constant (J) is typically larger, around 15-16 Hz. brazilianjournals.com.br These signals are anticipated in the δ 6.0-8.0 ppm range. rsc.org

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly dependent on the solvent and concentration. It generally appears as a broad singlet far downfield, often above δ 10.0 ppm, and is exchangeable with deuterium.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | - |

| Triazole-H | 8.0 - 8.5 | Singlet | - |

| Phenyl-H (ortho) | 7.8 - 8.1 | Multiplet/Doublet | ~7-8 |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet | ~7-8 |

| α-vinylic H | 7.7 - 8.0 | Doublet | ~16 |

| β-vinylic H | 6.3 - 6.6 | Doublet | ~16 |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attached electronegative atoms).

The expected ¹³C NMR spectrum would feature:

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and appears furthest downfield, typically in the range of δ 165-175 ppm. rsc.org

Aromatic and Triazole Carbons: The carbons of the phenyl ring and the triazole ring would resonate in the δ 115-150 ppm region. The carbon atom of the phenyl ring attached to the nitrogen (ipso-carbon) and the triazole carbons would be distinguishable based on their specific chemical shifts.

Vinylic Carbons: The two carbons of the acrylic C=C double bond would appear in the olefinic region, generally between δ 115 and 145 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Triazole-C4 | 145 - 150 |

| Triazole-C5 | 120 - 125 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 120 - 130 |

| α-vinylic C | 140 - 145 |

| β-vinylic C | 115 - 120 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity between the ortho, meta, and para protons on the phenyl ring and, crucially, between the two vinylic protons of the acrylic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for each C-H pair in the phenyl ring, the triazole ring (C5-H), and the acrylic acid double bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between the different structural fragments. Key expected correlations would include: